molecular formula C13H11Br2NO2 B14185583 1-Benzyl-3,5-dibromo-4-methoxypyridin-2(1h)-one CAS No. 920490-92-2

1-Benzyl-3,5-dibromo-4-methoxypyridin-2(1h)-one

Cat. No.: B14185583
CAS No.: 920490-92-2
M. Wt: 373.04 g/mol
InChI Key: CSVKEBXDLFMOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3,5-dibromo-4-methoxypyridin-2(1h)-one is a synthetic organic compound belonging to the pyridinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3,5-dibromo-4-methoxypyridin-2(1h)-one typically involves the bromination of a pyridinone precursor followed by benzylation and methoxylation. The reaction conditions may include:

    Bromination: Using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.

    Benzylation: Employing benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Methoxylation: Using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3,5-dibromo-4-methoxypyridin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridinones.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,5-dibromo-4-methoxypyridin-2(1h)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3,5-dichloro-4-methoxypyridin-2(1h)-one
  • 1-Benzyl-3,5-difluoro-4-methoxypyridin-2(1h)-one
  • 1-Benzyl-3,5-diiodo-4-methoxypyridin-2(1h)-one

Uniqueness

1-Benzyl-3,5-dibromo-4-methoxypyridin-2(1h)-one is unique due to its specific bromine substitutions, which may confer distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.

Properties

CAS No.

920490-92-2

Molecular Formula

C13H11Br2NO2

Molecular Weight

373.04 g/mol

IUPAC Name

1-benzyl-3,5-dibromo-4-methoxypyridin-2-one

InChI

InChI=1S/C13H11Br2NO2/c1-18-12-10(14)8-16(13(17)11(12)15)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

CSVKEBXDLFMOIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)N(C=C1Br)CC2=CC=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.